molecular formula C16H16FN3O2 B11006001 N-(cyclopropylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(cyclopropylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B11006001
M. Wt: 301.31 g/mol
InChI Key: QGYMARSHDVZZPF-UHFFFAOYSA-N
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Description

N-(CYCLOPROPYLMETHYL)-2-[3-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

N-(cyclopropylmethyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H16FN3O2/c17-13-4-2-1-3-12(13)14-7-8-16(22)20(19-14)10-15(21)18-9-11-5-6-11/h1-4,7-8,11H,5-6,9-10H2,(H,18,21)

InChI Key

QGYMARSHDVZZPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(CYCLOPROPYLMETHYL)-2-[3-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves the following steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the pyridazinone ring with a fluorophenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Cyclopropylmethyl Group: The final step involves the acylation of the pyridazinone derivative with cyclopropylmethylamine under suitable conditions, such as the presence of a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropylmethyl group, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can occur at the pyridazinone ring, potentially converting the keto group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(CYCLOPROPYLMETHYL)-2-[3-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyclopropylmethyl)-2-[3-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
  • N-(Cyclopropylmethyl)-2-[3-(2-bromophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Uniqueness

N-(CYCLOPROPYLMETHYL)-2-[3-(2-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity to targets, and overall pharmacokinetic profile compared to its chloro- or bromo- counterparts.

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